2,4-Difluorobenzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZZDVQGBKTLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222547 | |
| Record name | 2,4-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-52-0 | |
| Record name | 2,4-Difluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72235-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DIFLUOROBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B7TQJ9CFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,4 Difluorobenzylamine
Established Synthetic Routes
The production of 2,4-difluorobenzylamine is predominantly achieved through two well-established pathways: the catalytic reduction of corresponding nitriles and aldehydes, and a multi-step process involving halomethylation and subsequent amination.
Catalytic Reduction of Fluorinated Nitriles and Aldehydes
This approach utilizes a difluorinated precursor containing either a nitrile or an aldehyde group, which is then catalytically reduced to form the desired benzylamine (B48309).
A common and direct method for synthesizing this compound is through the catalytic hydrogenation of 2,4-difluorobenzonitrile. This process involves the reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂).
The reaction is typically carried out in a high-pressure reactor (hydrogenator). environmentclearance.nic.inenvironmentclearance.nic.in 2,4-Difluorobenzonitrile is subjected to hydrogen gas in the presence of a metal catalyst. environmentclearance.nic.in Raney Nickel is a frequently used catalyst for this transformation. environmentclearance.nic.in The reaction is often performed in a solvent such as methanol (B129727) containing ammonia (B1221849) (methanolic ammonia). environmentclearance.nic.in The presence of ammonia is crucial to suppress the formation of secondary amine by-products. The process generally involves heating the mixture to temperatures between 75-80°C under a hydrogen pressure of approximately 6 kg/cm ². environmentclearance.nic.in After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation. environmentclearance.nic.inenvironmentclearance.nic.in
Table 1: Hydrogenation of 2,4-Difluorobenzonitrile
| Precursor | Key Reagents | Catalyst | Typical Conditions | Product |
|---|---|---|---|---|
| 2,4-Difluorobenzonitrile | Hydrogen (H₂), Ammonia (NH₃) | Raney Nickel | 75-80°C, ~6 kg/cm² pressure, Methanol solvent | This compound |
An alternative reductive pathway starts with 2,4-difluorobenzaldehyde (B74705). This method, known as reductive amination, involves two main stages in a single pot: the formation of an imine followed by its immediate reduction.
In this process, 2,4-difluorobenzaldehyde is reacted with an ammonia source, such as ammonia gas or ammonium (B1175870) formate, in an alcohol-based solvent. google.com This reaction forms an intermediate imine. In the presence of a catalyst and hydrogen gas, this imine is then reduced to the primary amine, this compound. google.com Catalysts suitable for this reaction include Raney Nickel or Palladium on Carbon (Pd/C). google.com This method is considered a green and low-cost route for production. google.com
Table 2: Reductive Amination of 2,4-Difluorobenzaldehyde
| Precursor | Key Reagents | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 2,4-Difluorobenzaldehyde | Ammonia (NH₃), Hydrogen (H₂) | Raney Nickel or Pd/C | Alcohol | This compound |
Halomethylation-Amination Pathways
This synthetic route is a multi-step process that begins with the functionalization of m-difluorobenzene, followed by amination and hydrolysis. google.comgoogle.com
The initial step in this pathway is the chloromethylation of m-difluorobenzene, often achieved through a Blanc reaction. google.com This involves reacting m-difluorobenzene with paraformaldehyde and a halogenating agent, such as concentrated hydrochloric acid, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). google.com This reaction introduces a chloromethyl group (-CH₂Cl) onto the benzene (B151609) ring, yielding 2,4-difluorobenzyl chloride.
The resulting 2,4-difluorobenzyl chloride is then reacted with methenamine (B1676377) (also known as hexamethylenetetramine or urotropine). google.comgoogle.com This reaction takes place in a solvent such as toluene, acetonitrile, or chloroform (B151607) and typically requires heating under reflux for several hours. google.com The product of this step is a white solid quaternary ammonium salt, specifically the 2,4-difluorobenzyl urotropine salt. google.com This salt precipitates from the reaction mixture and can be isolated by filtration. google.com
The final step is the liberation of the primary amine from the quaternary ammonium salt. google.comgoogle.com The isolated salt is treated with a strong acid, most commonly concentrated hydrochloric acid, and heated under reflux. google.comgoogle.com This acidic hydrolysis breaks down the complex structure of the quaternary salt, releasing formaldehyde (B43269) and ammonium chloride as by-products and yielding the desired this compound. justia.com The final product is then isolated from the reaction mixture. This entire three-step process is reported to achieve a total yield of over 77% with high purity (>99%). google.com
Table 3: Halomethylation-Amination Pathway Summary
| Step | Precursor | Key Reagents | Intermediate/Product | Typical Conditions |
|---|---|---|---|---|
| 1. Chloromethylation | m-Difluorobenzene | Paraformaldehyde, HCl | 2,4-Difluorobenzyl chloride | Lewis acid catalyst (e.g., ZnCl₂), Reflux |
| 2. Salt Formation | 2,4-Difluorobenzyl chloride | Methenamine (Urotropine) | 2,4-Difluorobenzyl quaternary ammonium salt | Solvent (e.g., Toluene), Reflux for 2-5 hours |
| 3. Hydrolysis | Quaternary ammonium salt | Concentrated HCl | This compound | Heating under reflux |
Process Intensification and Green Chemistry Approaches in Synthesis
A key aspect of green chemistry in the synthesis of this compound is the move towards solvent-free or reduced-solvent conditions. Research has explored the use of ionic liquids as a replacement for volatile organic solvents like acetonitrile, thereby reducing the environmental footprint of the process. Patents have been filed for solvent-free catalytic methods, indicating active development in this area. google.com These approaches not only mitigate environmental impact but can also simplify product purification and reduce operational costs.
Continuous flow chemistry offers significant advantages for the large-scale production of this compound and its derivatives. innospk.com The use of microreactors or continuous flow systems for key synthetic steps, such as the carbonylation of m-difluorobenzene, allows for superior heat transfer and precise reaction control. This enhanced control can lead to higher yields, with pilot studies reporting yields up to 92%.
Comparative Analysis of Synthetic Efficiencies and Scalability
Different synthetic routes to this compound offer varying degrees of efficiency, scalability, and cost-effectiveness. A comparative analysis highlights the advantages of modern, greener methodologies over traditional ones. For instance, the reductive amination of 2,4-difluorobenzaldehyde is a common and efficient final step. newdrugapprovals.org
The table below compares two major synthetic pathways: the traditional chloromethylation route and the more modern carbonylation route.
| Method | Yield (%) | Purity (%) | Scalability | Key Advantages |
|---|---|---|---|---|
| Chloromethylation | 77 | >99 | High | Established process with high purity. |
| Carbonylation | 90 | 98 | Moderate | Greener process, eliminates halogenating agents, suitable for continuous flow. |
Chemical Reactivity and Mechanistic Studies of 2,4 Difluorobenzylamine
Nucleophilic Reactivity Profile in Organic Transformations
The primary amine group (-NH₂) of 2,4-Difluorobenzylamine defines its character as a competent nucleophile, enabling it to participate in a wide array of bond-forming reactions. Its most common role is in the formation of amide bonds, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules. For instance, in the industrial synthesis of the HIV integrase inhibitor Dolutegravir (B560016), this compound is coupled with a carboxylic acid derivative. researchgate.netchemrxiv.org This amidation is typically achieved through the activation of the carboxylic acid component with reagents like 1,1'-Carbonyldiimidazole (CDI) or through the aminolysis of an ester precursor. chemrxiv.orggoogle.com
Further examples of its nucleophilic prowess include its use in the synthesis of 4-oxotetrahydropyrimidine derivatives, where it reacts with carboxylic acids in the presence of coupling agents such as EDC·HCl and HOBt·H₂O. nih.gov Beyond amide formation, the amine can undergo diazotization when treated with an acid and an alkali nitrite, leading to a reactive diazonium salt that can be substituted, for example, by a hydroxyl group. google.com The compound also serves as a substrate in more complex catalytic cycles, such as palladium-catalyzed meta-olefination reactions, demonstrating its utility in modern C-H functionalization chemistry. chemrxiv.org
| Transformation Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Amidation | This compound, Carboxylic Acid | CDI, HATU, or EDC/HOBt | N-(2,4-Difluorobenzyl)amide | google.com, nih.gov, chemrxiv.org |
| Aminolysis | This compound, Ester | Acetic Acid (catalyst), Heat | N-(2,4-Difluorobenzyl)amide | chemrxiv.org |
| meta-Olefination | This compound, Olefin | Pd-Catalyst, Anionic Ligand | meta-Olefinated Benzylamine (B48309) | chemrxiv.org |
| Diazotization/Substitution | This compound | Acid (e.g., HCl), Alkali Nitrite (e.g., NaNO₂) | 2,4-Difluorobenzyl alcohol | google.com |
Influence of Fluorine Substitution Pattern on Reaction Kinetics and Selectivity
The two fluorine atoms on the aromatic ring are not mere spectators; they actively modulate the reactivity of the benzylamine moiety. The electron-withdrawing nature of fluorine influences the electron density of the aromatic ring and the benzyl (B1604629) C-N bond. Specifically, in nucleophilic aromatic substitution, a fluorine atom positioned ortho to the reaction site can have a variable activating influence, while a para-fluorine is generally found to be slightly deactivating. researchgate.net
Mechanistic studies involving the cyclopalladation of fluorinated N,N-dimethylbenzylamines provide detailed insights into the nuanced effects of the 2,4-difluoro pattern. acs.org In reactions proceeding via a concerted metalation-deprotonation (CMD) mechanism, the 2,4-difluoro substrate was found to exhibit no regioselectivity, yielding a mixture of products. acs.org This lack of selectivity is attributed to two opposing effects: the ortho-fluorine effect, which favors the reaction due to factors like C-H kinetic acidity, is counteracted by electronic repulsion between the fluorine's lone pair and the reacting palladium complex. acs.org
However, when the reaction mechanism is shifted to an electrophilic aromatic substitution (SEAr) pathway, the outcome changes dramatically. In this case, the reaction of the 2,4-difluoro substrate occurs with high regioselectivity, exclusively at the C-6 position, which is para to the fluorine atom at C-2. acs.org This demonstrates that the influence of the fluorine substitution pattern is highly dependent on the specific reaction mechanism at play.
| Reaction Type | Substrate | Observed Regioselectivity | Proposed Rationale | Reference |
|---|---|---|---|---|
| Cyclopalladation (CMD Mechanism) | N,N-dimethyl-2,4-difluorobenzylamine | No regioselectivity | Opposing ortho-fluorine and electronic repulsion effects. | acs.org |
| Cyclopalladation (SEAr Mechanism) | N,N-dimethyl-2,4-difluorobenzylamine | Exclusive C-6 palladation (para to F) | Domination of electrophilic aromatic substitution directing effects. | acs.org |
Participation in Multicomponent Condensation Reactions
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools in synthetic chemistry. This compound has proven to be a valuable building block in this area, particularly in the renowned Ugi four-component condensation reaction (Ugi-4CC). wikipedia.org
The Ugi reaction is a cornerstone of MCR chemistry, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.org In this context, this compound serves as the amine component. It has been successfully employed in the synthesis of peptidomimetics, such as βAla–Aib(N-fluoroarylmethyl) dipeptides, where the difluorobenzyl group can enhance metabolic stability. chemicalbook.com
The reaction mechanism is understood to proceed through initial, reversible formation of an imine between this compound and the aldehyde component. wikipedia.orgnih.gov This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. This is followed by a second nucleophilic addition of the carboxylate anion, leading to an intermediate that undergoes an irreversible Mumm rearrangement to yield the final, stable α-acylamino amide product. wikipedia.org The reaction is typically rapid and high-yielding, often proceeding in polar solvents like methanol (B129727). wikipedia.org
| Ugi Reaction Component | Example | Role in Reaction |
|---|---|---|
| Amine | This compound | Forms initial imine with aldehyde. |
| Aldehyde/Ketone | (e.g., Isobutyraldehyde) | Carbonyl component for imine formation. |
| Carboxylic Acid | (e.g., Acetic Acid) | Protonates imine and adds as a nucleophile. |
| Isocyanide | (e.g., tert-Butyl isocyanide) | Adds to the activated iminium ion. |
| Product Type | α-Acylamino Amide / Peptidomimetic |
Derivatization Strategies and Synthesis of Advanced 2,4 Difluorobenzylamine Analogues
Rational Design Principles for Functionalized Fluorobenzylamines
The design of functionalized fluorobenzylamines is a carefully considered process, leveraging the unique properties of the fluorine atoms to enhance the efficacy and pharmacokinetic profiles of target molecules. The incorporation of the 2,4-difluoro motif is a key strategy in medicinal chemistry, as it can significantly improve lipophilicity and membrane permeability. Furthermore, this specific substitution pattern has been shown to reduce metabolic degradation by cytochrome P450 enzymes, a crucial factor in drug development.
Structure-activity relationship (SAR) models often employ Hammett σ constants to predict the electronic effects of substituents on the bioactivity of a molecule. For fluorine, the Hammett σ constant (σ_meta) is 0.34, providing a quantitative measure of its electron-withdrawing nature, which can be used to fine-tune the electronic properties of the benzylamine (B48309) derivatives. The strategic placement of fluorine atoms can also lead to beneficial interactions with biological targets. For instance, in the design of certain inhibitors, the fluorine atoms can form hydrogen bonds with amino acid residues, such as the arginine-125 residue in the case of DPP IV inhibitors.
Synthetic Pathways to Complex Molecular Architectures
The versatile reactivity of 2,4-difluorobenzylamine makes it a valuable building block for the synthesis of complex molecular architectures. Its primary amine group readily participates in a variety of chemical transformations, enabling the construction of diverse and intricate structures.
A predominant application of this compound in medicinal chemistry is its use in amide bond formation for the synthesis of drug leads. This reaction is a cornerstone in the development of numerous therapeutic agents. For example, this compound is a critical intermediate in the synthesis of the HIV integrase inhibitor dolutegravir (B560016). The synthesis involves the reaction of this compound with a carboxylic acid derivative to form a key amide bond. This amide formation can be achieved through various methods, including the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), or by converting the carboxylic acid to a more reactive species such as an acid chloride. nih.govchemimpex.com
The following table provides examples of amide bond formation reactions involving this compound in the synthesis of drug leads.
| Drug Lead | Reactant with this compound | Coupling Agents/Method | Reference |
|---|---|---|---|
| Dolutegravir Intermediate | Carboxylic acid derivative | EDCI, HOBt | nih.gov |
| Cabotegravir Intermediate | Carboxylic acid | N,N'-Carbonyldiimidazole (CDI) | chemimpex.com |
| Hepatitis B Virus Capsid Assembly Modulator | Boc-beta-Ala-OH | EDC·HCl, HOBt·H2O | nih.gov |
Beyond its role in forming single amide bonds, this compound is instrumental in the construction of more complex, biologically active scaffolds. Its ability to act as a nucleophile allows for its incorporation into heterocyclic structures, which are prevalent in many therapeutic agents. mdpi.com For instance, it has been used in the synthesis of trisubstituted pyrimidine (B1678525) derivatives that act as CCR4 antagonists. aosc.in In this synthesis, this compound is reacted with a chloropyrimidine intermediate to form a key building block. aosc.inrsc.org
Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents. Structure-activity relationship studies have shown that modifications to the benzyl (B1604629) moiety can enhance the cytotoxic effects of these compounds. In the field of antiviral research, this compound has been used to create novel capsid assembly modulators of the hepatitis B virus (HBV). nih.gov These compounds work by promoting the assembly of empty viral capsids, thereby preventing the synthesis of viral DNA.
The table below summarizes the types of biologically active scaffolds synthesized using this compound.
| Scaffold Type | Biological Target/Activity | Reference |
|---|---|---|
| Trisubstituted Pyrimidines | CCR4 Antagonists | aosc.inrsc.org |
| Benzylamine Derivatives | Anticancer | |
| 4-Oxotetrahydropyrimidines | Hepatitis B Virus Capsid Assembly Modulators | nih.gov |
The utility of this compound extends beyond pharmaceuticals into the realm of material science. It can be used as a building block for the synthesis of novel polymers and material precursors, imparting unique properties to the resulting materials. mdpi.comnih.gov For example, it has been used in the synthesis of polyurea microcapsules, where it is reacted with other monomers to form the shell of the microcapsules. researchgate.net
In a recent study, this compound was grafted onto epoxidized ethylene (B1197577) propylene (B89431) diene monomer (EPDM) to create a polar macromolecular compatibilizer. This modified EPDM, termed EPDM-DF, was shown to enhance the compatibility of fluoroelastomer (FKM) and EPDM rubber blends. The introduction of the polar 2,4-difluorobenzyl groups improved the interfacial adhesion between the two otherwise incompatible polymers, leading to enhanced mechanical properties of the blend. This demonstrates the potential of this compound in designing advanced polymer blends with tailored properties.
The following table highlights the applications of this compound in the synthesis of polymeric materials.
| Material Type | Application | Role of this compound | Reference |
|---|---|---|---|
| Polyurea Microcapsules | Encapsulation | Monomer for shell formation | researchgate.net |
| EPDM-based Polar Macromolecular Compatibilizer | Enhancing compatibility of FKM/EPDM rubber blends | Grafted onto epoxidized EPDM to increase polarity |
Regioisomeric and Stereochemical Considerations in Derivative Synthesis
The synthesis of this compound derivatives often requires precise control over regio- and stereochemistry to achieve the desired biological activity. The presence of multiple reactive sites and the potential for stereoisomerism necessitate careful planning and execution of synthetic routes.
For instance, in the synthesis of certain trisubstituted pyrimidine amide derivatives, the regioselective reaction of this compound with a di- or tri-chlorinated pyrimidine is a critical step. aosc.in The reaction conditions can be tuned to favor substitution at a specific position on the pyrimidine ring, leading to the desired regioisomer.
Stereochemistry is particularly important in the synthesis of many chiral drugs. In the development of HIV integrase inhibitors like dolutegravir, the synthesis involves intermediates with specific stereocenters. The diastereoselective synthesis of these intermediates is crucial for the efficacy of the final drug. For example, the reaction of an aldehyde intermediate with (R)-3-aminobutanol is a key step in establishing the correct stereochemistry in a dolutegravir precursor.
Furthermore, the analysis of isomeric impurities is a critical aspect of quality control in the production of this compound and its derivatives. Techniques such as molecular rotational resonance (MRR) spectroscopy have been employed to quantify impurities, including regioisomers like 2-fluorobenzylamine, 4-fluorobenzylamine (B26447), and 2,6-difluorobenzylamine.
The table below provides examples of regioisomeric and stereochemical considerations in the synthesis of this compound derivatives.
| Derivative/Process | Key Consideration | Method/Technique | Reference |
|---|---|---|---|
| Trisubstituted Pyrimidine Amides | Regioselective substitution on the pyrimidine ring | Control of reaction conditions | aosc.in |
| Dolutegravir Synthesis | Diastereoselective synthesis of intermediates | Use of chiral auxiliaries like (R)-3-aminobutanol | |
| Quality Control of this compound | Quantification of isomeric impurities | Molecular Rotational Resonance (MRR) Spectroscopy |
Applications of 2,4 Difluorobenzylamine in Interdisciplinary Chemical Research
Contributions to Medicinal Chemistry and Pharmaceutical Development
In the realm of medicinal chemistry, 2,4-Difluorobenzylamine is a critical intermediate, providing a difluorinated benzyl (B1604629) moiety that can enhance the biological activity and pharmacokinetic properties of a final drug product. Its structural contribution is pivotal in the creation of potent and effective therapeutic agents.
A paramount example of the importance of this compound is its role in the synthesis of a class of antiretroviral drugs known as HIV integrase strand transfer inhibitors (INSTIs). Specifically, it is a crucial component for the production of Dolutegravir (B560016) and Cabotegravir, two closely related and highly effective drugs used in the treatment of HIV/AIDS. cpu.edu.cnmdpi.com
In the synthesis of both Dolutegravir and Cabotegravir, the this compound moiety is typically introduced in one of the final steps of the synthetic sequence. cpu.edu.cngoogle.com This involves an amidation reaction where the amine group of this compound is coupled with a carboxylic acid group on the core structure of the drug molecule. google.commdpi.com For instance, in several reported synthetic routes for Dolutegravir, a tricyclic carboxylic acid intermediate is activated and then reacted with this compound to form the final amide bond. google.com Similarly, the synthesis of Cabotegravir involves the coupling of this compound with a key carboxylic acid intermediate, often facilitated by a coupling reagent like N,N'-Carbonyldiimidazole (CDI), to yield the final product after a subsequent demethylation step. google.com The presence of the 2,4-difluorobenzyl group in these molecules is critical for their potent inhibitory activity against the HIV integrase enzyme. google.com
| API | Role of this compound | Key Reaction Step | Reference |
|---|---|---|---|
| Dolutegravir | Key intermediate for final amide bond formation. | Amidation with a tricyclic carboxylic acid intermediate. | google.commdpi.com |
| Cabotegravir | Essential building block for the final API structure. | Coupling with a carboxylic acid intermediate using a reagent like CDI, followed by demethylation. | google.com |
The utility of this compound extends beyond antiviral agents into the development of therapeutics for the central nervous system (CNS). The introduction of fluorine into drug candidates for CNS disorders can be a strategic approach to enhance properties such as blood-brain barrier penetration. Research has shown that derivatives of this compound are being explored for their potential to treat diseases associated with the serotonin (B10506) 5-HT receptor, which is implicated in a variety of psychiatric and neurodegenerative disorders. google.com For example, a patent discloses the synthesis of urea (B33335) derivatives, starting from this compound, as 5-HT2A receptor antagonists for the potential treatment of CNS disorders. google.com While not a direct therapeutic, the related compound 4-fluorobenzylamine (B26447) is an intermediate in the synthesis of the analgesic flupirtine, which acts on the central nervous system, further highlighting the importance of fluorinated benzylamines in this therapeutic area.
The chemical scaffold of this compound serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic activities. Through a process known as derivatization, chemists can systematically modify its structure to explore structure-activity relationships (SAR) and to identify new lead compounds for drug discovery programs.
Derivatives incorporating the 2,4-difluoro substitution pattern have shown promise as potent antiviral agents, particularly against the Hepatitis B virus (HBV). In one study, a series of 4-oxotetrahydropyrimidine-derived phenyl ureas were synthesized and evaluated as HBV capsid assembly modulators. A derivative featuring a 2,4-difluorophenyl group demonstrated a significant, four-fold increase in potency against HBV replication, with an EC₅₀ value of 0.52 μM and no observed cytotoxicity at concentrations up to 50 μM. The mechanism of these compounds involves acting as core protein allosteric modulators (CpAMs), which induce the formation of empty viral capsids, thereby preventing the replication of the viral genome. This research underscores the favorable contribution of the 2,4-difluoro substitution pattern to potent antiviral activity.
| Compound Derivative | Target | Mechanism of Action | Reported Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| 4-oxotetrahydropyrimidine with 2,4-difluorophenyl group | Hepatitis B Virus (HBV) | Core protein allosteric modulator (CpAM), induces empty capsid assembly. | 0.52 μM |
The search for new anticancer agents has also utilized derivatives of fluorinated benzylamines. The National Cancer Institute's (NCI) 60 human tumor cell line screen is a well-established platform for identifying novel compounds with anticancer activity. While specific NCI-60 screening data for this compound itself is not prominently published, studies on related fluorinated benzylamine (B48309) derivatives have demonstrated significant growth inhibition against various cancer cell lines. For instance, research on N-Ethyl-2,3-difluorobenzylamine, a structural analog, showed a mean growth inhibition of over 50% in the NCI-60 panel, with notable activity against leukemia and breast cancer cell lines. The structure-activity relationship studies of various benzylamine derivatives indicate that the presence and position of fluorine substituents on the benzyl ring can significantly influence their cytotoxic effects and anticancer efficacy. This suggests that the 2,4-difluorobenzyl moiety is a valuable pharmacophore for the design of potential new anticancer drugs.
Elucidation of Biological Activities through Derivatization
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The 2,4-difluorobenzyl group is a key component in the design of various therapeutic agents. SAR studies have demonstrated that the presence and position of fluorine atoms on the benzylamine scaffold are crucial for optimizing potency and pharmacokinetic profiles.
A notable example is in the development of HIV-1 integrase strand transfer inhibitors. semanticscholar.org In the synthesis of the antiretroviral drug cabotegravir, the this compound moiety is a critical part of the final structure. semanticscholar.org SAR studies revealed that the difluorobenzyl derivative, cabotegravir, exhibited a significant improvement in potency against certain resistant viral strains compared to its monofluoro counterpart. semanticscholar.org The electronic properties conferred by the two fluorine atoms are believed to enhance binding interactions with the target enzyme. semanticscholar.org
In a different context, the synthesis of 6-benzylaminopurine (B1666704) derivatives for studying cytokinin activity in plants and anticancer properties has also provided SAR insights. chemicalbook.com While this research focused on a broader class of benzylamines, it highlighted that di- and trifluoro derivatives were often highly active, even when substitutions at other positions on the phenyl ring reduced activity. chemicalbook.com This suggests that the electronic modifications introduced by multiple fluorine atoms can overcome unfavorable steric or electronic effects from other substituents, a key principle in bioactivity optimization. chemicalbook.com
The synthesis of potent inhibitors for enzymes like HCV NS5B polymerase has also involved the use of this compound to create amide derivatives. acs.org The exploration of various substituted benzylamines allows for a systematic investigation of the SAR, where the 2,4-difluoro substitution pattern is often found to be a favorable choice for enhancing biological activity. acs.org
Advancements in Materials Science and Engineering
The unique properties of this compound, including its polarity, hydrogen bonding capability, and the inherent stability of the C-F bond, make it a valuable component in the design of advanced materials. Its incorporation can enhance thermal stability, hydrophobicity, and electronic properties of polymers, coatings, and hybrid materials.
Role in Functional Polymer and Coating Systems
In the field of polymer chemistry, functional additives and monomers are essential for tailoring the properties of the final material. This compound has been utilized as an intermediate in the manufacturing of various products such as dyes, pigments, and polymers. aosc.in Its application in creating functionalized shells for microcapsules demonstrates its role in advanced coating systems. For instance, in the synthesis of polyurea microcapsules, the shell can be functionalized with hydrophobic groups to improve the shelf-life of the encapsulated material. Research on related difluorobenzylamines, such as 3,4-difluorobenzylamine (B1330328), has shown that their incorporation into the polyurea shell enhances hydrophobicity and significantly increases the core content of the microcapsules. rsc.org This is attributed to the hydrophobic nature of the fluorinated moieties, which reduces water diffusion at the interface during polymerization. rsc.org
The table below summarizes the impact of shell functionalization on polyurea microcapsules, drawing a parallel for the potential of this compound.
| Functionalizing Compound | Core Content (wt%) | Mean Microcapsule Size (μm) |
| Non-functionalized | 49 | 165 |
| 3,4-Difluorobenzylamine | 73 | 115 |
| 2-Ethylhexylamine | 67 | 152 |
This data is based on research on 3,4-difluorobenzylamine and is presented to illustrate the functional role of difluorobenzylamines in polymer systems. rsc.org
Fabrication of Hybrid Organic–Inorganic Perovskite Materials
Hybrid organic-inorganic perovskites are a class of materials that have garnered immense interest for their exceptional optoelectronic properties, particularly in the field of photovoltaics. rsc.org These materials combine the advantages of both organic and inorganic components. rsc.org The stability and performance of perovskite solar cells (PSCs) are often limited by defects at the surface and grain boundaries of the perovskite film, as well as their susceptibility to degradation by moisture. nih.govresearchgate.net this compound has emerged as a key molecule in addressing these challenges.
Defects in the perovskite crystal lattice, such as halide vacancies, act as non-radiative recombination centers, which reduce the efficiency of the solar cell. Surface passivation is a critical strategy to mitigate these defects. mdpi.com this compound (FBA) has been successfully employed as a passivation agent for organolead halide perovskite films. nih.govacs.orgfigshare.com The amine group of FBA can donate a lone pair of electrons to undercoordinated lead ions (Pb2+) on the perovskite surface, a common type of defect. This interaction effectively neutralizes the electronic trap states. researchgate.net
A major obstacle to the commercialization of perovskite solar cells is their instability in the presence of moisture. nih.govacs.org The hydrophobic nature of the fluorinated benzyl group in this compound plays a crucial role in enhancing the moisture resistance of the perovskite film. nih.gov When applied to the perovskite surface, FBA molecules form a protective layer that repels water molecules, thereby preventing the degradation of the underlying perovskite material. nih.govacs.org
Studies have shown that treating perovskite films with FBA significantly improves their stability in humid environments. nih.govacs.org This treatment has led to carbon-based perovskite solar cells with not only high power conversion efficiency but also good long-term stability. nih.govacs.orgfigshare.com For example, an unpackaged device modified with a related difluorobenzylamine maintained 92% of its initial power conversion efficiency after 1680 hours of storage in air with 20-30% humidity. researchgate.netmdpi.com
The following table presents the performance of perovskite solar cells with and without this compound (FBA) treatment, highlighting the improvements in efficiency and stability.
| Device Configuration | Power Conversion Efficiency (PCE) | Stability Note | Reference |
| Carbon-based PSC (Control) | Lower (not specified) | Prone to moisture degradation | nih.govacs.org |
| Carbon-based PSC with FBA Treatment | 17.6% | Suppressed defects and improved moisture resistance | nih.govacs.orgfigshare.com |
| CsPbI3–xBrx PSC with 2,6-DFBA | 14.6% | Retained 92% of initial PCE after 1680h in air | researchgate.net |
The precise control of the perovskite crystal structure and its phase transitions is crucial for optimizing its optoelectronic properties and stability. nih.gov The incorporation of bulky organic cations, such as derivatives of benzylamine, can lead to the formation of two-dimensional (2D) or quasi-2D Ruddlesden-Popper perovskites. oaepublish.comresearchgate.net These lower-dimensional structures exhibit improved environmental stability compared to their 3D counterparts. rsc.org
By using fluorinated benzylamines like 3,5-difluorobenzylamine (B151417) as a spacer cation, researchers have developed stable and efficient quasi-2D perovskite solar cells. researchgate.netresearchgate.net The fluorinated spacers can be effectively inserted into the inorganic layers, leading to superior film quality with larger grain sizes and improved charge carrier lifetimes. researchgate.netresearchgate.net While specific studies on this compound for phase transition modulation are emerging, the principles derived from studies on its isomers are directly applicable. The introduction of these bulky, fluorinated organic cations at the surface or within the bulk of the perovskite film can influence the crystallization kinetics and stabilize the desired perovskite phase, preventing unwanted phase transitions that can be detrimental to device performance. researchgate.net
Advanced Analytical Methodologies for Characterization and Purity Assessment
High-Resolution Techniques for Impurity Profiling
To ensure the high purity required for pharmaceutical applications, often demanding impurity levels below 0.05%, robust impurity profiling methods are essential. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are standard for purity validation. waters.comchemimpex.com These methods allow for the separation and detection of volatile and non-volatile impurities, respectively. For instance, GC-MS analysis can effectively identify and quantify regioisomeric difluorobenzylamines and other related substances. gfl.co.in Similarly, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution electrospray ionization mass spectrometry (HRESIMS) is a powerful tool for detecting dehalogenated impurities in organohalogen compounds. researchgate.net
The synthesis of 2,4-Difluorobenzylamine can lead to the formation of several structural isomers and dehalogenated impurities that are often difficult to separate and quantify using conventional chromatographic techniques alone. nih.gov Regioisomeric impurities include compounds like 2,3-Difluorobenzylamine, 2,5-Difluorobenzylamine, 2,6-Difluorobenzylamine, and 3,4-Difluorobenzylamine (B1330328). gfl.co.in Dehalogenated impurities, such as 2-Fluorobenzylamine, 4-Fluorobenzylamine (B26447), and the fully dehalogenated Benzylamine (B48309), can also be present. researchgate.netgfl.co.in
A technical data sheet for this compound specifies typical limits for these impurities, highlighting the importance of their control. Gas chromatography is often employed for this purpose. gfl.co.in For example, one specification indicates that an acceptable batch of this compound should contain >98.0% of the main compound, with strict limits on individual impurities. gfl.co.in
| Impurity Name | Typical Specification Limit (% area by GC) |
|---|---|
| 2,3-Difluorobenzylamine | <0.05 |
| 2,5-Difluorobenzylamine | <0.05 |
| 2,6-Difluorobenzylamine | <0.20 |
| 3,4-Difluorobenzylamine | <0.10 |
| 2-Fluorobenzylamine | <0.10 |
| 4-Fluorobenzylamine | <0.50 |
| Benzylamine | <0.10 |
Beyond standard GC, advanced methods like Molecular Rotational Resonance (MRR) spectroscopy have proven highly effective for this specific challenge. researchgate.netnih.gov
Spectroscopic Approaches for Structural Confirmation and Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound and for elucidating the structures of any co-existing impurities.
Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique that provides definitive structural information based on a molecule's moments of inertia. nih.govresearchgate.net Because MRR spectra are exquisitely sensitive to the three-dimensional mass distribution of a molecule, it is an ideal tool for differentiating between isomers without the need for chromatographic separation. nih.govresearchgate.netnih.gov This technique has been successfully applied to the analysis of this compound, a raw material for the HIV drug cabotegravir, to quantify challenging regioisomeric and dehalogenated impurities. researchgate.netresearchgate.net
MRR spectroscopy excels at distinguishing between the various fluorobenzylamine isomers. researchgate.net Each isomer has a unique set of rotational constants, resulting in a distinct and predictable rotational spectrum that acts as a fingerprint. researchgate.net This high specificity allows for the simultaneous identification and quantification of multiple components in a mixture. nih.gov
In a study analyzing this compound, MRR was used to quantify four key impurities: benzylamine, 2-fluorobenzylamine, 4-fluorobenzylamine, and the regioisomer 2,6-difluorobenzylamine. researchgate.netnih.gov The method demonstrated excellent quantitative performance over a range of 0.05% to 5% (v/v) for each impurity, with detection limits below 0.05% and outstanding linearity (R² > 0.999). researchgate.netnih.gov The analysis is rapid, often requiring only a few minutes per sample. nih.gov
| Analyte | Type | Quantitative Range (% v/v) | Reference |
|---|---|---|---|
| This compound | Target Compound | N/A | researchgate.netnih.gov |
| Benzylamine | Dehalogenated Impurity | 0.05 - 5% | researchgate.netnih.gov |
| 2-Fluorobenzylamine | Dehalogenated Impurity | 0.05 - 5% | researchgate.netnih.gov |
| 4-Fluorobenzylamine | Dehalogenated Impurity | 0.05 - 5% | researchgate.netnih.gov |
| 2,6-Difluorobenzylamine | Regioisomeric Impurity | 0.05 - 5% | researchgate.netnih.gov |
The precision of MRR spectroscopy also extends to the analysis of isotopically labeled compounds, or isotopologues. nih.govbrightspec.com While specific studies detailing stable isotope labeling of this compound for MRR analysis are not prevalent, the technique's capabilities are well-documented for other molecules. brightspec.comacs.org MRR can differentiate between molecules that differ by a single isotopic substitution (e.g., ¹²C vs. ¹³C, or ¹H vs. ²H/D). nih.gov This capability is valuable in mechanistic studies, metabolic tracing, and for developing internal standards for quantitative analysis. unl.pt For instance, the deuteration of organic molecules can be monitored with site-specific precision using MRR, a task that is challenging for other analytical methods. brightspec.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For fluorinated compounds like this compound, ¹⁹F NMR is particularly insightful. thermofisher.comwikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. wikipedia.org
A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm. wikipedia.org This wide dispersion minimizes the probability of signal overlap, even in complex molecules, making spectral interpretation more straightforward than in ¹H NMR. thermofisher.com In this compound, the two fluorine atoms are in chemically non-equivalent environments, and they would therefore be expected to produce two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts for aromatic fluorine atoms typically appear in the +80 to +170 ppm range relative to CFCl₃. ucsb.edu
Furthermore, spin-spin coupling between the fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and adjacent protons (¹H-¹⁹F coupling) provides rich structural information. thermofisher.comwikipedia.org These coupling constants, which can occur over several bonds, help to confirm the substitution pattern on the aromatic ring. wikipedia.org The analysis of these coupling patterns in both the ¹⁹F and ¹H spectra is crucial for the definitive structural confirmation of this compound and its potential isomers. thermofisher.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification and quality control of this compound. These methods provide a unique molecular fingerprint based on the vibrational modes of the compound's chemical bonds.
Infrared (IR) Spectroscopy is routinely used to confirm the identity of this compound. The IR spectrum exhibits characteristic absorption bands that correspond to specific functional groups and structural features of the molecule. gfl.co.in Product specifications from suppliers often require the infrared spectrum to conform to a standard, ensuring the correct material has been received. avantorsciences.comthermofisher.com Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of liquid samples like this compound. nih.gov
| Vibrational Mode | Absorption Band (cm⁻¹) |
| C-H Stretch (Aromatic) | Not specified |
| N-H Stretch | Not specified |
| C=C Stretch (Aromatic Ring) | ~1617, ~1504 |
| CH₂ Bend | ~1429 |
| C-F Stretch | ~1135 |
| C-H Out-of-Plane Bend | ~966 |
This table is based on characteristic absorption bands identified for this compound. gfl.co.in
Raman Spectroscopy offers a complementary vibrational analysis. It has proven to be an indispensable technique for identifying various analytes due to the fingerprint vibration spectrum obtained. researchgate.net Portable Raman spectroscopy, in particular, has evolved as a powerful technique for the rapid identification of raw materials in pharmaceutical processing. researchgate.net Research has demonstrated its utility in quantifying impurities in this compound, such as benzylamine, 2-fluorobenzylamine, 4-fluorobenzylamine, and the regioisomer 2,6-difluorobenzylamine. researchgate.netresearchgate.net The method involves first determining the unique resonance frequencies for the target compound and its impurities using a broadband spectrometer before using a faster, targeted spectrometer for quantitative performance analysis. researchgate.netresearchgate.net
Mass Spectrometry (High-Resolution Electrospray Ionization Mass Spectrometry - HRESIMS)
High-Resolution Mass Spectrometry (HRMS), particularly with an Electrospray Ionization (ESI) source, is a definitive technique for confirming the molecular formula and identifying impurities in this compound samples. ESI is a soft ionization technique suitable for polar molecules, and when coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it provides highly accurate mass measurements.
HRESIMS is crucial for detecting process-related impurities, such as dehalogenated analogues, which can be challenging to separate chromatographically from the parent compound. researchgate.net For instance, UHPLC coupled with Diode Array Detection (DAD) and HRESIMS (UHPLC-DAD-HRESIMS) has been used to identify and detect dehalogenation impurities in organohalogenated pharmaceuticals. researchgate.net In studies involving compounds synthesized from this compound, HRESIMS is used to confirm the mass of the final products, with ESI operating in positive mode. rsc.orgacs.orgacs.org These analyses can achieve mass errors of less than 5.0 ppm, providing high confidence in the elemental composition. rsc.org
The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₇H₇F₂N) is 144.0621 Da. HRESIMS analysis would confirm this mass with high precision, distinguishing it from potential impurities.
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for assessing the purity of this compound, separating it from starting materials, by-products, and isomers. Both high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are extensively utilized.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used method for purity assessment and reaction monitoring in the synthesis and quality control of this compound and its derivatives. researchpublish.comgoogle.com In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchpublish.comrsc.org
This technique is employed to determine the purity of the final product and to monitor the progress of synthetic reactions, ensuring the complete consumption of starting materials. google.comgoogle.com For example, in the synthesis of HIV integrase inhibitors, preparative RP-HPLC is used for the purification of products derived from this compound. acs.org Analytical RP-HPLC is also used to assess the purity of final compounds, which is often required to be ≥95% for biological testing. acs.org A common mobile phase system consists of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). rsc.orgacs.org
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm). UHPLC is particularly valuable for resolving structurally similar impurities from the main compound. researchgate.net
The combination of UHPLC with advanced detection methods like HRESIMS provides a powerful platform for impurity profiling. researchgate.net Studies have demonstrated the use of UHPLC-DAD-HRESIMS to detect dehalogenation impurities in organohalogenated pharmaceuticals, which is directly relevant to the quality control of this compound. researchgate.netunibo.it The method can quantify impurities such as benzylamine and monofluorinated benzylamines, which are critical to control in the synthesis of drugs like cabotegravir. researchgate.netunibo.it
| Parameter | Condition |
| Column | Not specified, but C18 phases are common for organohalogen analysis. researchgate.net |
| Mobile Phase A | Water with 2 mM ammonium (B1175870) formate, pH 3.5 researchgate.net |
| Mobile Phase B | Acetonitrile with 2 mM ammonium formate, pH 3.5 researchgate.net |
| Flow Rate | 0.6 mL/min researchgate.net |
| Gradient | Linear gradient from 5% to 95% B in 5.5 min, hold at 95% B for 0.7 min researchgate.net |
| Column Temperature | 40 °C researchgate.net |
| Detection | DAD and/or HRESIMS researchgate.net |
This table summarizes typical UHPLC conditions used for the analysis of related organohalogenated compounds. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Molecular Structure and Conformational Landscape
Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the various spatial orientations, or conformations, it can adopt. aps.org For 2,4-Difluorobenzylamine, these studies are crucial for elucidating the preferred geometry and the energy barriers between different conformational states.
The molecular structure of this compound is characterized by a benzylamine (B48309) core with two fluorine atoms substituted at the 2 and 4 positions of the benzene (B151609) ring. guidechem.com The presence of the flexible aminomethyl group (-CH2NH2) attached to the rigid phenyl ring allows for rotational freedom, leading to a complex conformational landscape. Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods, are utilized to map this landscape by calculating the potential energy surface as a function of key dihedral angles. These calculations help identify the most stable conformer(s) and the transition states that connect them. The interplay of steric hindrance between the aminomethyl group and the ortho-fluorine atom, along with potential intramolecular hydrogen bonding between the amine protons and the fluorine atom, significantly influences the conformational preferences.
Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting a variety of molecular properties with a favorable balance of accuracy and computational cost. researchgate.netsumitomo-chem.co.jpnih.gov For this compound, DFT calculations have been instrumental in predicting spectroscopic parameters that are in good agreement with experimental data. nih.gov
Rotational Constant Determination and Spectral Interpretation
Molecular rotational resonance (MRR) spectroscopy is a high-resolution technique that provides exquisitely precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure. researchgate.netnih.gov DFT calculations are essential for predicting the rotational constants (A, B, and C) of different conformers of this compound. nih.gov By comparing the computationally predicted rotational constants with those determined experimentally from the MRR spectrum, a definitive identification of the observed conformer in the gas phase can be made. nih.gov This synergy between theory and experiment is powerful for unambiguously determining the molecular structure. nih.gov For instance, a study on the quantification of impurities in this compound utilized MRR spectroscopy, where initial identification of the target molecule and its isomers relied on the agreement between experimental and calculated rotational constants. researchgate.net
Table 1: Predicted and Experimental Rotational Constants for a Generic Molecule
| Parameter | Predicted Value (MHz) | Experimental Value (MHz) |
| A | 1779.8 | 1779.8 |
| B | 692.6 | 692.6 |
| C | 573.3 | 573.3 |
This table illustrates the typical agreement between predicted and experimental rotational constants for a molecule of similar size, highlighting the accuracy of DFT methods. nih.gov
Analysis of Electronic Properties (e.g., Dipole Moments, Charge Distribution)
DFT calculations provide valuable information about the electronic structure of this compound, including its dipole moment and charge distribution. The presence of highly electronegative fluorine atoms and the nitrogen atom of the amine group leads to a significant molecular dipole moment. researchgate.net Computational models can accurately predict the magnitude and orientation of this dipole moment. researchgate.net
Furthermore, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. researchgate.net The fluorine atoms and the nitrogen atom are regions of high electron density (negative potential), while the hydrogen atoms of the amine group and the aromatic ring are relatively electron-deficient (positive potential). semanticscholar.org This information is critical for understanding how the molecule will interact with other molecules and its environment.
Table 2: Calculated Electronic Properties of a Difluorobenzylamine Derivative
| Property | Calculated Value |
| Dipole Moment (μ) | 1.1921 Debye |
| Polarizability (α) | 1.7883 × 10⁻²³ esu |
| First Hyperpolarizability (β) | 1.9287 × 10⁻³⁰ esu |
Note: These values are for a related compound, 2,4-Dibromoaniline, and are presented to illustrate the types of electronic properties that can be calculated via DFT. The high β value suggests potential for non-linear optical applications. researchgate.net
Elucidation of Intermolecular Interactions and Hydrogen Bonding
Intermolecular forces, particularly hydrogen bonds, play a crucial role in the physical properties and biological activity of molecules. chemguide.co.ukiitk.ac.injchemrev.com The aminomethyl group in this compound can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. chemguide.co.ukiitk.ac.in
DFT calculations can be used to model and quantify these interactions. semanticscholar.org By studying dimers or larger clusters of this compound molecules, the geometry and binding energy of various hydrogen bonding configurations can be determined. These theoretical investigations can reveal the preferred modes of intermolecular association, which are fundamental to understanding the crystal packing in the solid state and the behavior of the molecule in solution. nih.gov The presence of fluorine atoms can influence the strength and nature of these hydrogen bonds. smolecule.com
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jpe3s-conferences.orgfiveable.me For this compound, theoretical studies can elucidate the mechanisms of reactions in which it participates, either as a reactant or a product.
By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. sumitomo-chem.co.jp The energy of the transition state relative to the reactants determines the activation energy, a key parameter that governs the reaction rate. sumitomo-chem.co.jp
DFT calculations are commonly employed to locate and characterize transition state structures. arxiv.org For reactions involving this compound, such as its synthesis or its use as a building block in the creation of more complex molecules, theoretical analysis of the reaction mechanism can help to understand the observed product distribution, optimize reaction conditions, and even predict the feasibility of new synthetic routes. fiveable.me
Emerging Research Frontiers and Future Outlook
Expanding the Synthetic Scope and Green Chemistry Paradigms
Recent research has focused on developing more efficient, sustainable, and cost-effective methods for the synthesis of 2,4-Difluorobenzylamine. Traditional methods often involve multiple steps and harsh reagents. guidechem.com However, newer approaches are being explored that align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks.
One promising green synthetic route involves the catalytic reduction of 2,4-difluorobenzaldehyde (B74705). google.com This method utilizes catalysts such as Raney nickel or Palladium on carbon (Pd/C) and can be performed as a one-pot reductive amination. google.com Another innovative approach is the carbonylation of m-difluorobenzene, which has been shown to achieve high yields, particularly when implemented in continuous flow systems. google.com Continuous flow chemistry, with its enhanced heat transfer and precise reaction control, offers a scalable and efficient alternative to traditional batch processing.
The development of biocatalytic methods also represents a significant step forward in the green synthesis of this compound and its derivatives. Engineered enzymes are being explored for their potential to carry out specific chemical transformations with high selectivity and under mild conditions, further reducing the environmental impact of production. sioc.ac.cn
Table 1: Comparison of Synthetic Methodologies for this compound
| Method | Precursor(s) | Key Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|---|
| Catalytic Hydrogenation | 2,4-Difluorobenzonitrile | Raney Nickel, Hydrogen, Ammonia (B1221849) | High yield (up to 90%) | Use of flammable and explosive reagents |
| Reductive Amination | 2,4-Difluorobenzaldehyde | Ammonia, Hydrogen, Raney Ni or Pd/C | One-pot reaction | Requires pressure control |
| Halomethylation & Amination | m-Difluorobenzene, Paraformaldehyde | Halogenating agent, Methenamine (B1676377) | Utilizes readily available starting materials | Multi-step process |
| Continuous Flow Carbonylation | m-Difluorobenzene, CO | Catalyst (e.g., Na(Co(CO)4)) | High yield (up to 92%), precise control | Requires specialized equipment |
| From 2,4-Dinitrobenzoic Acid | 2,4-Dinitrobenzoic Acid | Sodium Fluoride, Ammonia, Reducing agents | Low-cost starting material | Lower overall yield (around 30%) |
Development of Next-Generation Bioactive Derivatives
The 2,4-difluoro substitution pattern is a key feature in many modern pharmaceuticals, and this compound serves as a crucial starting material for the synthesis of these next-generation bioactive derivatives. aosc.in The presence of fluorine atoms can significantly enhance a drug's lipophilicity, membrane permeability, and resistance to metabolic degradation by cytochrome P450 enzymes.
This compound is a vital intermediate in the production of the antiretroviral drug Dolutegravir (B560016), an HIV integrase strand transfer inhibitor. It is also used in the synthesis of novel antiviral agents targeting the Hepatitis B virus (HBV) and in the development of potential anticancer therapies. aosc.in Furthermore, derivatives of this compound have shown promise as antifungal agents and are being investigated for the treatment of neurological disorders. innospk.comaosc.in The versatility of the primary amine group allows for its incorporation into a wide range of molecular scaffolds, making it an invaluable tool in medicinal chemistry.
Table 2: Examples of Bioactive Derivatives Synthesized from this compound
| Derivative Class | Therapeutic Area | Mechanism of Action (if known) | Significance of 2,4-Difluoro Moiety |
|---|---|---|---|
| HIV Integrase Inhibitors (e.g., Dolutegravir) | Antiviral (HIV) | Inhibits the strand transfer step of HIV DNA integration | Enhances binding affinity and pharmacokinetic profile |
| HBV Capsid Assembly Modulators | Antiviral (Hepatitis B) | Promotes assembly of empty viral capsids, preventing viral DNA synthesis | Increases potency of the compound |
| Dithiocarbamates | Antifungal | Inhibition of fungal CYP51 | Contributes to the overall structure-activity relationship |
| Substituted Pyrazoles | Antiviral (Hepatitis B) | Non-nucleoside inhibitors | Improves biological activity |
| Fluorinated Analogues of Known Drugs | Various (Antihistamines, Antidepressants) | Varies depending on the parent drug | Modulates pharmacological properties |
Tailored Applications in Advanced Functional Materials
Beyond its pharmaceutical applications, this compound is finding increasing use in the field of materials science. aosc.ingoogle.com Its unique chemical properties, including the polarity and stability of the carbon-fluorine bond, make it a valuable component in the design of advanced functional materials. These materials often exhibit enhanced thermal stability, hydrophobicity, and specific electronic properties.
In polymer chemistry, this compound is used as an intermediate in the manufacturing of various products, including dyes, pigments, and high-performance polymers. aosc.inguidechem.com For example, it has been successfully grafted onto epoxidized ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber to create a polar macromolecular compatibilizer. This modified EPDM enhances the compatibility of fluoroelastomer (FKM) and EPDM rubber blends, leading to improved interfacial adhesion and superior mechanical properties. The compound is also utilized in the formulation of advanced coatings, such as in the functionalization of polyurea microcapsule shells to improve their shelf-life.
Table 3: Applications of this compound in Functional Materials
| Material Type | Specific Application | Function of this compound | Resulting Property Enhancement |
|---|---|---|---|
| Polymer Blends | Compatibilizer for FKM/EPDM rubber blends | Grafted onto EPDM to increase polarity | Improved interfacial adhesion and mechanical properties |
| Coatings | Functionalized shells for polyurea microcapsules | Provides a hydrophobic moiety | Improved shelf-life of encapsulated material |
| Dyes and Pigments | Intermediate in synthesis | Forms part of the chromophore structure | Tailors color and stability |
| Specialty Polymers | Monomer or functional additive | Introduces fluorine into the polymer backbone | Enhanced thermal stability, hydrophobicity, and electronic properties |
Integration of Advanced Analytical and Computational Platforms
The development and characterization of novel compounds derived from this compound are increasingly reliant on the integration of advanced analytical and computational tools. High-resolution analytical techniques are essential for ensuring the purity and quality of the intermediate and its derivatives, which is particularly critical for pharmaceutical applications where impurity levels may need to be below 0.05%.
Standard analytical methods for the characterization and purity assessment of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). google.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also routinely used to confirm the chemical structure. nih.gov
In parallel, computational platforms are playing an increasingly important role in the rational design of new molecules. nih.gov Molecular docking studies are used to predict the binding interactions of this compound derivatives with biological targets, helping to guide the synthesis of more potent and selective compounds. nih.govresearchgate.net Pharmacophore modeling helps to identify the key structural features required for biological activity, enabling the virtual screening of large compound libraries. nih.govdovepress.com Furthermore, computational fluorine scanning, using techniques like free-energy perturbation, allows researchers to predict the optimal placement of fluorine atoms in a molecule to maximize binding affinity and other desirable properties. nih.govhuggins-lab.com
Table 4: Analytical and Computational Platforms in this compound Research
| Platform | Technique/Method | Application | Information Gained |
|---|---|---|---|
| Analytical Chemistry | HPLC, GC, MS | Purity assessment and impurity profiling | Quantitative analysis of purity and identification of impurities |
| Spectroscopy | NMR (1H, 13C), IR, Raman | Structural elucidation and characterization | Confirmation of chemical structure and functional groups |
| Computational Chemistry | Molecular Docking | Predicting ligand-protein interactions | Binding mode and affinity of derivatives to biological targets |
| In Silico Design | Pharmacophore Modeling | Identifying essential structural features for activity | Guiding virtual screening and rational drug design |
| Free-Energy Calculations | Perturbative Fluorine Scanning | Predicting effects of fluorination on binding | Optimal positioning of fluorine atoms for improved affinity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-difluorobenzylamine, and how is purity validated?
- Methodological Answer : this compound is commonly synthesized via catalytic hydrogenation of the corresponding nitrile or reductive amination of 2,4-difluorobenzaldehyde. For example, in Ugi four-component reactions, it is used directly as a primary amine component . Purity validation typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirming structural integrity. Density (1.204 g/mL at 25°C) and refractive index (n20/D 1.49) are critical physical parameters for quality control .
Q. How is this compound utilized in multicomponent reactions (e.g., Ugi reactions)?
- Methodological Answer : In Ugi reactions, this compound acts as the amine component, reacting with aldehydes, carboxylic acids, and isocyanides to form peptidomimetics or heterocycles. For instance, it has been employed to synthesize βAla–Aib(N-fluoroarylmethyl) dipeptides, where the fluorine atoms enhance metabolic stability . Researchers should optimize stoichiometry (typically 1:1:1:1) and solvent polarity (e.g., methanol or DCM) to maximize yields, which often exceed 70% under mild conditions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : The compound is classified as Skin Corrosive 1B (H314) and requires handling in a fume hood with PPE (nitrile gloves, N95 mask, and goggles). Storage should be in airtight containers under argon to prevent oxidation, as it is air-sensitive . Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste (UN 2735, Packing Group III) .
Advanced Research Questions
Q. How can reaction yields be improved when using this compound in asymmetric catalysis?
- Methodological Answer : Asymmetric catalytic reductions (e.g., carbonyl to alcohol) involving this compound benefit from chiral ligands such as BINAP or phosphoramidites. For example, in the synthesis of fexuprazan intermediates, enantiomeric excess (ee) >90% was achieved using Ru-based catalysts . Kinetic studies recommend low temperatures (−78°C) and slow reagent addition to minimize racemization .
Q. What analytical techniques resolve contradictions in reported reactivity of this compound derivatives?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts in amidation) can arise from trace moisture or residual catalysts. Advanced techniques include:
- LC-MS/MS : To detect low-abundance intermediates.
- X-ray crystallography : To confirm stereochemistry in crystalline products.
- DFT calculations : To model transition states and predict regioselectivity in fluorinated systems .
Q. How does fluorination position (2,4-substitution) influence the bioactivity of benzylamine-derived compounds?
- Methodological Answer : The 2,4-difluoro motif enhances lipophilicity and membrane permeability, as seen in protease inhibitors (e.g., HIV-1 integrase inhibitors). Comparative studies with 3,5-difluoro analogs show that 2,4-substitution reduces metabolic degradation by cytochrome P450 enzymes, as quantified via hepatic microsome assays . Structure-activity relationship (SAR) models recommend Hammett σ constants (σ_meta = 0.34 for fluorine) to predict electronic effects on bioactivity .
Q. What strategies mitigate decomposition during prolonged storage of this compound?
- Methodological Answer : Decomposition (e.g., oxidation to nitriles) is minimized by:
- Additives : 0.1% BHT (butylated hydroxytoluene) as a radical scavenger.
- Storage : Under argon at −20°C in amber vials to block light-induced degradation.
- Quality monitoring : Periodic GC-MS headspace analysis to detect volatile degradation products (e.g., HF) .
Methodological Tables
Key Research Insights
- Synthetic Versatility : this compound’s dual fluorine atoms enable diverse functionalization (e.g., SNAr reactions), making it a staple in fluorinated drug candidates .
- Analytical Challenges : Fluorine’s strong NMR deshielding (¹⁹F NMR δ ~−120 ppm) complicates spectral interpretation; use ¹H-¹⁹F HOESY for spatial analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
